molecular formula C9H6ClFN2 B7964979 4-Chloro-1-(4-fluorophenyl)pyrazole

4-Chloro-1-(4-fluorophenyl)pyrazole

Cat. No.: B7964979
M. Wt: 196.61 g/mol
InChI Key: YBFZCJGEGIDJEI-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-fluorophenyl)pyrazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the pyrazole class of heterocycles, which are recognized as a privileged scaffold in pharmacology due to their broad spectrum of biological activities . The structure incorporates both chlorine and fluorine atoms, halogens known for their high electronegativity which often enhances the biological activity and optimizes the pharmacokinetic properties of drug molecules . Pyrazole derivatives are extensively investigated as potent inhibitors of various protein kinases, which are key enzymes in cellular signaling pathways . Dysregulation of kinases is implicated in numerous diseases, including cancers, inflammatory conditions, and neurodegenerative disorders . Specifically, pyrazole-based inhibitors can target crucial kinases such as AKT, ALK, c-Met, and STAT3, making them valuable tools for developing targeted cancer therapies . The pyrazole core can serve as a key hinge-binding motif, fitting into the ATP-binding site of these kinases . Beyond oncology research, pyrazole derivatives also demonstrate notable antimicrobial properties. They are actively studied for their efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli , as well as fungal pathogens . The ongoing synthesis of novel pyrazole compounds aims to overcome resistance to existing antimicrobial agents . This compound serves as a versatile synthetic intermediate for constructing more complex molecular architectures, including pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and exhibit enhanced potency as kinase inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-1-(4-fluorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFZCJGEGIDJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

4-Fluorophenylhydrazine reacts with 3-chloropentane-2,4-dione in ethanol under reflux (80°C, 6–8 hours), yielding the target compound via intermediate enol tautomerization and subsequent cyclodehydration. The chlorine atom is incorporated at the 4-position due to the electronic effects of the diketone’s carbonyl groups, directing nucleophilic attack.

Catalytic Enhancements

The addition of fly-ash-supported sulfuric acid (fly-ash:H2_2SO4_4) under solvent-free microwave irradiation (300 W, 120°C, 20 minutes) improves yields to 78–82% by accelerating cyclization and minimizing side reactions. This approach reduces reaction time from hours to minutes and eliminates solvent waste.

Vilsmeier-Haack Formylation-Chlorination Sequential Synthesis

The Vilsmeier-Haack reaction, traditionally used for formylations, has been adapted to introduce chlorine at the pyrazole’s 4-position while constructing the heterocyclic core.

Reaction Protocol

A mixture of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole and excess POCl3_3 in DMF is heated to 120°C for 2 hours. The reaction proceeds via chloroiminium ion intermediates, selectively chlorinating the 4-position due to the electron-withdrawing effect of the adjacent nitrogen. Demethylation using HBr/acetic acid (reflux, 4 hours) yields 4-chloro-1-(4-fluorophenyl)pyrazole with 67% overall yield.

Regioselectivity Control

Regioselectivity is ensured by the steric and electronic effects of the 4-fluorophenyl group, which directs electrophilic chlorination to the 4-position. NMR studies confirm >95% positional purity in the final product.

Post-Synthesis Electrophilic Chlorination

Chlorination of pre-formed 1-(4-fluorophenyl)pyrazole offers an alternative pathway, though it requires careful control to avoid over-chlorination.

Chlorinating Agents and Conditions

Gaseous chlorine (Cl2_2) in DMF at 20–25°C selectively chlorinates the 4-position over 3–4 hours, achieving 65–70% yields. N-Chlorosuccinimide (NCS) in acetonitrile under UV light (254 nm, 2 hours) provides a safer, more controlled alternative, yielding 58% product with minimal di- or tri-chlorinated byproducts.

Solvent Effects

Polar aprotic solvents like DMF enhance chlorination rates by stabilizing ionic intermediates, while nonpolar solvents (e.g., toluene) reduce reactivity by 40–50%.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation significantly enhances reaction efficiency in solvent-free systems, particularly for large-scale production.

Optimized Procedure

A mixture of 4-fluorophenylhydrazine hydrochloride and 3-chloro-1,1,1-trifluoropropan-2-one is ground with fly-ash:H2_2SO4_4 (1:2 w/w) and irradiated (450 W, 140°C, 15 minutes). The method achieves 89% yield, surpassing conventional heating (62% yield in 6 hours).

Environmental Advantages

This approach eliminates solvent use and reduces energy consumption by 60%, aligning with green chemistry principles.

Continuous Flow Synthesis Approaches

Continuous flow systems offer scalability and precision for industrial applications, particularly in optimizing exothermic chlorination steps.

Microreactor Design

A two-stage flow system combines cyclocondensation and chlorination:

  • Stage 1 : 4-Fluorophenylhydrazine and 3-chloropentane-2,4-dione react in ethanol at 80°C (residence time: 10 minutes).

  • Stage 2 : The intermediate is chlorinated with Cl2_2 in DMF at 25°C (residence time: 5 minutes).

This system achieves 85% yield with 99% purity, outperforming batch reactors (70% yield).

Process Intensification

High-pressure microreactors (10–15 bar) enhance mass transfer during chlorination, reducing reaction time to 2 minutes and minimizing decomposition .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-(4-fluorophenyl)pyrazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

  • Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of 4-chloro-1-(4-fluorophenyl)pyrazole-3-one.

  • Reduction: Formation of 4-chloro-1-(4-fluorophenyl)pyrazolidine.

  • Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Anti-Inflammatory Applications

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including 4-Chloro-1-(4-fluorophenyl)pyrazole.

  • Mechanism of Action : Pyrazoles often inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation .
  • Case Studies :
    • A series of 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested for their anti-inflammatory activity. Some derivatives exhibited significant activity compared to standard drugs like diclofenac sodium .
    • Another study highlighted the synthesis of N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, which showed comparable anti-inflammatory effects to established medications .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives are well-documented, making them promising candidates for developing new antimicrobial agents.

  • Research Findings :
    • A recent study synthesized triazole-containing pyrazole ester derivatives that demonstrated potent antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .
    • Another investigation found that a derivative exhibited bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a new therapeutic agent against resistant strains .

Anticancer Properties

The anticancer potential of 4-Chloro-1-(4-fluorophenyl)pyrazole is particularly noteworthy due to its ability to inhibit specific kinases involved in cancer progression.

  • Mechanism : Inhibition of kinases such as AKT2/PKBβ has been associated with reduced tumor growth and improved patient outcomes in glioma cases .
  • Case Studies :
    • A novel series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles was synthesized and tested against glioblastoma cell lines. One compound (designated as 4j) showed significant growth inhibition in both 2D and 3D models while exhibiting low toxicity towards non-cancerous cells .
    • Further research indicated that these compounds could serve as lead candidates for developing targeted cancer therapies by exploiting their kinase inhibitory functions .

Data Summary Table

Application AreaCompound TypeKey Findings
Anti-inflammatoryPyrazole derivativesSignificant activity compared to diclofenac
AntibacterialTriazole-containing pyrazolesMIC values as low as 0.5 µg/mL against MRSA
AnticancerN-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesInhibited glioblastoma growth with low toxicity

Mechanism of Action

4-Chloro-1-(4-fluorophenyl)pyrazole is structurally similar to other pyrazole derivatives, such as 3-chloropyrazole and 4-fluoropyrazole. its unique combination of chlorine and fluorine atoms imparts distinct chemical and biological properties. Compared to similar compounds, 4-Chloro-1-(4-fluorophenyl)pyrazole often exhibits superior stability and reactivity, making it a valuable compound in various applications.

Comparison with Similar Compounds

Isostructural Halogen Derivatives

Compounds 4 (4-chlorophenyl) and 5 (4-bromophenyl) from and are isostructural to the target compound. Despite differing halogen substituents (Cl vs. Br), their crystal structures remain nearly identical, with minor adjustments in packing due to atomic size differences. Key parameters include:

Compound Halogen Substituent Dihedral Angle (°) Crystal Packing Features
Target Compound Cl, F ~4.6–5.3 Similar to isostructural analogs
Compound 4 Cl ~4.6 Two independent molecules per unit
Compound 5 Br ~5.3 Slight lattice adjustments

The conserved dihedral angles (~4.6–5.3°) between the pyrazole and fluorophenyl rings suggest minimal conformational disruption from halogen substitution. However, bromine’s larger atomic size slightly increases steric strain, as seen in the expanded dihedral angle of Compound 5 .

Non-Isostructural Analogs

In contrast, substitutions beyond halogens can lead to significant structural divergence. For example:

  • 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3, ) exhibits a dihedral angle of 4.89°, similar to the target compound, but introduces a ketone group that alters hydrogen-bonding patterns .

Substituent Effects on Physicochemical and Functional Properties

Halogen vs. Alkyl/Aryl Substituents

Compound Substituents Molecular Weight Key Properties
4-Chloro-1-(4-fluorophenyl)pyrazole Cl, F ~226.6 High electronegativity, antimicrobial potential
4-Chloro-1-(4-methoxyphenyl)pyrazole Cl, OCH₃ ~238.7 Increased solubility due to methoxy group
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole Cl, OCH₃, CF₃ 352.7 Enhanced lipophilicity and metabolic stability

The trifluoromethyl (CF₃) group in the latter compound significantly boosts lipophilicity, a critical factor in blood-brain barrier penetration . Conversely, methoxy (OCH₃) groups improve aqueous solubility but may reduce receptor binding affinity compared to halogens .

Functional Group Additions

  • Thiazole-Pyrazole Hybrids : Fluorinated thiazole derivatives (e.g., 4-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)thiazole) exhibit high PDE3 inhibitory activity, underscoring the para-fluorophenyl group’s role in target engagement .

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-1-(4-fluorophenyl)pyrazole, and how do reaction conditions influence yield?

The compound can be synthesized via Mannich reactions or cyclization protocols. For example, Mannich reactions with diaza-18-crown-6 derivatives under methoxymethylation conditions yield bis-pyrazole-substituted crown ethers (98% yield) at 120°C . Cyclization of hydrazides using phosphorus oxychloride is another method, requiring careful control of temperature and stoichiometry to avoid side products . Key parameters include solvent choice (e.g., anhydrous DMF), catalyst loading, and reaction time. Yield optimization often involves iterative adjustments to these variables, supported by TLC or HPLC monitoring.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • IR and NMR spectroscopy : Identify functional groups (e.g., Cl, F, pyrazole rings) and confirm regiochemistry. For example, the pyrazole proton typically appears as a singlet in 1^1H-NMR (δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolves structural ambiguities, such as bond angles and substituent positions. Studies on analogs like 4-(4-chlorobenzoyl)-3-methyl-1-phenylpyrazole reveal planar pyrazole rings with dihedral angles <10° relative to aryl substituents, critical for understanding electronic interactions .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 252.6 for C10_{10}H7_7ClFN2_2) .

Q. What safety protocols are essential when handling 4-Chloro-1-(4-fluorophenyl)pyrazole?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 warnings) .
  • Ventilation : Employ fume hoods to avoid inhalation of dust (H335) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Emergency response : For spills, use inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms for pyrazole derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path searches predict transition states and intermediates. For example, ICReDD’s workflow combines computed activation energies with experimental data to identify low-energy pathways for pyrazole functionalization . This approach reduces trial-and-error experimentation by 30–50% in reaction optimization. Tools like Gaussian or ORCA are used for geometry optimization, while machine learning models (e.g., SchNet) predict regioselectivity in electrophilic substitutions .

Q. How can contradictory spectral data (e.g., 13^{13}13C-NMR shifts) be resolved for structurally similar analogs?

Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing. For example, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole shows variable 19^{19}F-NMR shifts (±0.5 ppm) due to solvent polarity. To resolve this:

  • Compare computed (GIAO) vs. experimental shifts using software like ACD/Labs.
  • Perform variable-temperature NMR to detect dynamic processes (e.g., ring flipping) .
  • Cross-validate with X-ray structures to confirm substituent orientation .

Q. What strategies are effective in designing bioisosteres or analogs of this compound for pharmacological studies?

  • Core modifications : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., 4-CF3_3) to enhance metabolic stability. Evidence from ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)pyrazole shows improved lipophilicity (logP = 3.2 vs. 2.8 for parent compound) .
  • Functional group interconversion : Substitute the chloro group with sulfonamide or acylthiourea moieties to modulate target binding. For example, pyrazole acyl thiourea derivatives exhibit enhanced carbonic anhydrase inhibition (IC50_{50} < 1 μM) .
  • Docking studies : Use AutoDock Vina to predict binding poses against targets like COX-2 or mGluR5, leveraging crystallographic data from analogs .

Q. How does environmental persistence of this compound compare to its analogs, and what degradation pathways are relevant?

Chlorinated pyrazoles are generally resistant to hydrolysis but susceptible to photodegradation. Studies on 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole show a half-life of 14 days under UV light (λ = 254 nm) via C-Cl bond cleavage . For environmental risk assessment:

  • Conduct OECD 301F biodegradability tests.
  • Analyze photoproducts using LC-QTOF-MS to identify toxic intermediates (e.g., fluorinated quinones) .

Q. What interdisciplinary frameworks integrate synthetic chemistry with data science for accelerated discovery?

  • Reaction informatics : Platforms like ICReDD merge robotic experimentation with AI-driven analysis to prioritize reaction conditions .
  • Collaborative networks : Initiatives like the Contested Territories Network promote open-access data sharing and methodological innovation (e.g., combinatorial library design) .
  • Process simulation : Tools like Aspen Plus model reactor scalability, optimizing parameters like residence time and heat transfer for pilot-scale synthesis .

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